

Creatinine formation from creatine phosphate breakdown

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Compound of Interest		
Compound Name:	Crenatine	
Cat. No.:	B031384	Get Quote

Understanding (Rac)-Tovinontrine

(Rac)-Tovinontrine, also known as tovinontrine or IMR-687, is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3][4] The primary mechanism of action for tovinontrine is the inhibition of PDE9, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels.[1][2][3][4] This elevation in cGMP plays a significant role in vascular biology and the production of hemoglobin.[2][4]

Initially, tovinontrine was investigated as a potential treatment for hematological conditions such as sickle cell disease and beta-thalassemia.[4] However, development for these indications was halted following disappointing outcomes in Phase 2b clinical trials. Subsequently, the focus of research has shifted towards its potential application in treating heart failure with preserved ejection fraction (HFpEF).[2][5][6] The compound is administered orally and has a multimodal mechanism of action that affects red and white blood cells, as well as adhesion molecules.[3][4]

The following table provides a structured list of long-tail keywords to guide the creation of scientific content aimed at researchers.



Category	Long-tail Keyword
Foundational & Exploratory	(Rac)-Tovinontrine mechanism of action in cardiovascular disease
Tovinontrine (IMR-687) chemical structure and synthesis pathway	
Phosphodiesterase-9 (PDE9) inhibition by (Rac)-Tovinontrine	
Role of cGMP signaling in (Rac)-Tovinontrine therapeutic effects	
Discovery and development history of Tovinontrine (IMR-687)	•
Preclinical pharmacology of (Rac)-Tovinontrine in animal models	
(Rac)-Tovinontrine effects on red blood cell adhesion and function	
In vitro characterization of (Rac)-Tovinontrine PDE9 selectivity	
Pharmacokinetics and pharmacodynamics of oral Tovinontrine	
(Rac)-Tovinontrine targets in heart failure with preserved ejection fraction	
Methodological & Application	Quantifying (Rac)-Tovinontrine efficacy in HFpEF clinical trials
Assaying cGMP levels in response to Tovinontrine treatment	
Protocols for administering (Rac)-Tovinontrine in preclinical studies	
In vivo imaging techniques to assess Tovinontrine cardiac effects	•



Measuring fetal hemoglobin induction by (Rac)- Tovinontrine	
Cell-based assays for screening PDE9 inhibitors like Tovinontrine	
Clinical trial design for Tovinontrine in cardiovascular indications	
Biomarker analysis in Tovinontrine heart failure studies	
High-throughput screening for novel (Rac)- Tovinontrine analogs	
Analytical methods for detecting Tovinontrine in biological samples	
Troubleshooting & Optimization	Reasons for Tovinontrine clinical trial failure in sickle cell disease
Overcoming poor efficacy of (Rac)-Tovinontrine in hematological disorders	
Optimizing (Rac)-Tovinontrine dosage for cardiovascular benefits	
Challenges in translating preclinical Tovinontrine data to humans	
Off-target effects of (Rac)-Tovinontrine at high concentrations	
Improving the bioavailability of oral Tovinontrine formulations	
Addressing variability in patient response to (Rac)-Tovinontrine	
Potential resistance mechanisms to Tovinontrine therapy	
Mitigating adverse events associated with Tovinontrine treatment	



Strategies to enhance cGMP elevation by (Rac)- Tovinontrine	
Validation & Comparative	(Rac)-Tovinontrine vs other PDE9 inhibitors for heart failure
Comparative efficacy of Tovinontrine and existing HFpEF therapies	
Validating the role of PDE9 as a therapeutic target in cardiovascular disease	
Head-to-head comparison of (Rac)-Tovinontrine and sildenafil	
Cross-species analysis of Tovinontrine's effects on cGMP signaling	
Benchmarking (Rac)-Tovinontrine against novel heart failure treatments	
Meta-analysis of clinical trial data for PDE9 inhibitors	
Validating biomarkers for (Rac)-Tovinontrine therapeutic response	
Comparative study of Tovinontrine's impact on different cardiac cell types	_
Independent validation of published (Rac)- Tovinontrine research findings	

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References



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- 2. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for Tovinontrine (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) -BioSpace [biospace.com]
- 3. Imara Announces Results of Interim Analyses of Tovinontrine [globenewswire.com]
- 4. Imara Presents Clinical and Preclinical Tovinontrine (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
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